
(E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide
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Description
(E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C21H20N2O3S and its molecular weight is 380.46. The purity is usually 95%.
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Biological Activity
(E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide is a synthetic organic compound with significant biological activity, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological properties, including structural characteristics, pharmacological effects, and relevant research findings.
Structural Overview
The compound features a complex structure that includes:
- Acrylamide Backbone : Suggesting potential reactivity and biological activity.
- Dimethoxyphenyl Group : Known for various pharmacological effects.
- Thiophene-Pyridine Moiety : Contributes to its unique biological profile.
Table 1: Structural Features and Biological Activity Comparison
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
This compound | Acrylamide + Dimethoxy + Thiophene-Pyridine | Anticancer, Antimicrobial | Multi-functional |
N-(4-methoxyphenyl)acrylamide | Acrylamide + Methoxy | Moderate Anticancer | Simpler structure |
5-(thiophen-2-yl)pyridine derivatives | Pyridine + Thiophene | Diverse bioactivities | Focused on heterocycles |
3-(dimethoxyphenyl)acrylamides | Acrylamide + Dimethoxy | Variable | Lacks heterocycles |
This comparison illustrates how unique structural features contribute to distinct biological activities across similar compounds.
Biological Activity
The biological activity of this compound is largely inferred from its structural characteristics and the behavior of related compounds. Key areas of interest include:
1. Anticancer Activity
Research indicates that compounds with acrylamide structures often exhibit anticancer properties. The presence of the dimethoxyphenyl group and the thiophene-pyridine moiety may enhance these effects through various mechanisms, including:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cancer cell growth by interfering with DNA synthesis and repair mechanisms.
- Induction of Apoptosis : Some studies suggest that these types of compounds can trigger programmed cell death in cancerous cells.
2. Antimicrobial Properties
The compound has demonstrated potential antimicrobial activity against various pathogens. Studies on related thiophene and pyridine derivatives indicate:
- Minimum Inhibitory Concentration (MIC) : Compounds in this class have exhibited low MIC values against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial efficacy.
- Biofilm Inhibition : Certain derivatives have shown the ability to inhibit biofilm formation, which is crucial in treating persistent infections.
Case Studies and Research Findings
- A study on thiazol-4-one/thiophene-bearing pyrazole derivatives found significant antimicrobial activity against multiple pathogens, with MIC values as low as 0.22 μg/mL for some derivatives . This highlights the potential for similar compounds to exhibit strong antimicrobial properties.
- Research on pyridopyrimidine derivatives indicated that these compounds target dihydrofolate reductase (DHFR), a key enzyme in DNA synthesis. Inhibition of DHFR leads to reduced cell proliferation in cancer cells . Given the structural similarities, this compound may exhibit comparable mechanisms.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-25-18-7-5-15(11-19(18)26-2)6-8-21(24)23-13-16-10-17(14-22-12-16)20-4-3-9-27-20/h3-12,14H,13H2,1-2H3,(H,23,24)/b8-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASTYETVAWBXSE-SOFGYWHQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC(=CN=C2)C3=CC=CS3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.